molecular formula C8H10ClNO2 B1284310 3-(Aminomethyl)benzoic acid hydrochloride CAS No. 876-03-9

3-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B1284310
CAS No.: 876-03-9
M. Wt: 187.62 g/mol
InChI Key: SJCCOASSOPUHEN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2 · HCl. It is a derivative of benzoic acid, where an aminomethyl group is attached to the third position of the benzene ring. This compound is commonly used as a pharmaceutical intermediate and has applications in various scientific research fields .

Mechanism of Action

Target of Action

The primary targets of 3-(Aminomethyl)benzoic acid hydrochloride are proteolytic enzymes such as trypsin, plasmin, and thrombin . These enzymes play a crucial role in various biological processes, including digestion, blood clotting, and tissue remodeling.

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . This means that it binds to the active sites of these enzymes, preventing them from interacting with their natural substrates and thus inhibiting their activity .

Biochemical Pathways

By inhibiting proteolytic enzymes, this compound affects several biochemical pathways. For instance, the inhibition of trypsin and plasmin can impact protein digestion and fibrinolysis, respectively. Similarly, the inhibition of thrombin can affect the blood clotting process .

Pharmacokinetics

It’s worth noting that the compound’s solubility in water can influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of proteolytic enzyme activity. This can lead to changes in the processes controlled by these enzymes, such as protein digestion, blood clotting, and tissue remodeling .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s solubility and stability, which in turn can influence its bioavailability and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)benzoic acid hydrochloride typically involves the reaction of 3-(Aminomethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving 3-(Aminomethyl)benzoic acid in a suitable solvent, such as water or ethanol, and then adding hydrochloric acid to the solution. The reaction mixture is stirred at room temperature until the formation of the hydrochloride salt is complete .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives .

Scientific Research Applications

3-(Aminomethyl)benzoic acid hydrochloride has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)benzoic acid hydrochloride is unique due to its specific structure, which allows it to act as an effective inhibitor of proteolytic enzymes. This property makes it valuable in pharmaceutical applications, particularly in the development of drugs that target enzyme activity. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-2-1-3-7(4-6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCCOASSOPUHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585031
Record name 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876-03-9
Record name Benzoic acid, 3-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Aminomethyl)benzoic acid hydrochloride
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Synthesis routes and methods I

Procedure details

4.34 g (20.0 mmol) of di(t-butyl) iminodicarboxylate was added to a mixture of 800 mg (20.0 mmol) of sodium hydride (60% dispersion in mineral oil) and 50 ml of dimethylformamide. 1.71 g (10.0 mmol) of 3-chloromethylbenzoic acid was added to the obtained mixture, and they were stirred at 80° C. for 2 hours. After the concentration under reduced pressure, 40 ml of dioxane containing 4 M of hydrogen chloride was added to the residue, and they were stirred at room temperature overnight. A white precipitate thus formed was taken by the filtration and washed with ethyl acetate to obtain 3-aminomethylbenzoic acid hydrochloride as white crystals. A mixture of this aminomethyl compound, 10 ml of water, 10 ml of 28% aqueous ammonia and 3.00 g (71.4 mmol) of cyanamide was stirred at 60° C. for 7 days. The solvent was evaporated, and the residue was purified by the reversed-phase HPLC in the same manner as that in step 5 in Example 1 to obtain the title compound.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-cyanobenzoic acid (5.88 g, 40 mmol) was suspended in 50 mL THF and the mixture was warmed up with stirring. After all solid went into solution, 50 mL isopropanol was added and the solution was allowed to cool to room temperature. To it was added 4.2 mL precooled concentrated HCl followed by 300 mg platinum(IV) oxide. The mixture was hydrogenated at 55 psi overnight. Ether (50 mL) was added, and the precipitate was filtered, washed with ether and dissolved in methanol. The catalyst was filtered off and the solvent was removed under reduced pressure to give 6.2 g (82%) product. 1H-NMR (DMSO-d6): δ=4.08 (d, 2H); 7.53 (t, 1H); 7.80 (d, 1H); 7.94 (d, 1H); 8.10 (s, 1H); 8.65 (s, 3H).
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
300 mg
Type
catalyst
Reaction Step Six
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Aminomethyl)benzoic acid hydrochloride
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3-(Aminomethyl)benzoic acid hydrochloride
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3-(Aminomethyl)benzoic acid hydrochloride
Reactant of Route 4
3-(Aminomethyl)benzoic acid hydrochloride
Reactant of Route 5
3-(Aminomethyl)benzoic acid hydrochloride
Reactant of Route 6
3-(Aminomethyl)benzoic acid hydrochloride

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